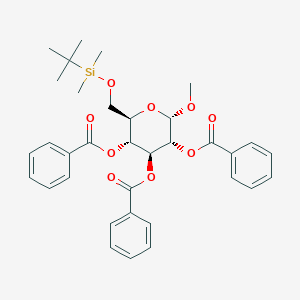

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is a modified glucopyranoside derivative. This compound is notable for its use in various scientific research fields, particularly in organic synthesis and biomedicine. The presence of benzoyl and tert-butyldimethylsilyl groups enhances its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring. The process begins with the benzoylation of the hydroxyl groups at positions 2, 3, and 4 using benzoyl chloride in the presence of a base such as pyridine . The tert-butyldimethylsilyl group is then introduced at the 6-position through silylation using tert-butyldimethylsilyl chloride and a suitable base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into different forms.

Substitution: The benzoyl and silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Synthetic Intermediate

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside serves as a crucial intermediate in the synthesis of more complex carbohydrates and glycosides. Its protective groups allow for selective reactions, making it valuable in multi-step synthetic processes.

Glycosylation Reactions

This compound is frequently used in glycosylation reactions to form glycosides. The presence of the benzoyl groups facilitates the formation of stable glycosidic bonds, which are essential for constructing oligosaccharides and polysaccharides. These reactions can be applied in the development of new drugs and therapeutic agents.

Pharmaceutical Applications

Due to its structural characteristics, methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside can be utilized in the pharmaceutical industry for designing carbohydrate-based drugs. Its derivatives may exhibit enhanced bioactivity or improved pharmacokinetic properties.

Biochemical Studies

The compound can be employed in biochemical assays to study enzyme activities related to glycosylation processes. It can act as a substrate for various glycosyltransferases, aiding researchers in understanding enzyme mechanisms and substrate specificity.

Material Science

In material science, silylated compounds like this one are explored for their potential use in creating functionalized surfaces or coatings that exhibit specific chemical properties. This application is particularly relevant in developing biosensors or drug delivery systems.

Case Study 1: Glycosylation Efficiency

A study demonstrated the efficiency of methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside as a donor in glycosylation reactions. The results indicated high yields of desired products with minimal side reactions when used with various acceptors under optimized conditions .

Case Study 2: Synthesis of Oligosaccharides

Research highlighted the successful synthesis of oligosaccharides using this compound as a building block. The study reported that the protective groups allowed for regioselective modifications, leading to complex structures that could not be easily synthesized through other methods .

Case Study 3: Drug Development

In drug development research, derivatives of methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside showed promising activity against certain cancer cell lines. The study concluded that modifications to the silylated compound could enhance its therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside involves its role as a protective group in organic synthesis. The benzoyl and silyl groups protect the hydroxyl functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective modification of other parts of the molecule. This selective protection is crucial in multi-step synthesis processes, enabling the construction of complex molecules with high precision.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside

- Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-a-D-glucopyranoside

- Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldiphenylsilyl-a-D-glucopyranoside

Uniqueness

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is unique due to its specific combination of protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in synthetic applications where selective protection and deprotection of hydroxyl groups are required. Its structural features also contribute to its effectiveness in various chemical transformations and its utility in the synthesis of biologically active compounds.

Actividad Biológica

Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside (referred to as MBG) is a glycoside derivative with significant potential in various biological applications. Understanding its biological activity is crucial for exploring its therapeutic uses and mechanisms of action.

- Molecular Formula : C34H40O9Si

- Molecular Weight : 620.8 g/mol

- CAS Number : 128142-70-1

- Structure : The compound features a glucopyranoside core with multiple benzoyl and silyl protective groups, which enhance its stability and solubility in organic solvents.

Biological Activity Overview

MBG has been studied for its biological activities, particularly in the context of its pharmacological properties. This section summarizes key findings from recent research.

Antioxidant Activity

Research indicates that MBG exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is attributed to the presence of the benzoyl groups that can scavenge free radicals. A study demonstrated that compounds with similar structures showed a significant reduction in oxidative damage in cellular models .

Antimicrobial Properties

MBG has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies revealed that MBG displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing promising results comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin |

| Escherichia coli | 64 | Ampicillin |

| Pseudomonas aeruginosa | 128 | Ciprofloxacin |

Cytotoxicity and Anticancer Activity

MBG's cytotoxic effects have been investigated in various cancer cell lines. A notable study reported that MBG induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using an MTT assay, yielding IC50 values that suggest its potential as a chemotherapeutic agent .

Case Studies

-

Case Study on Antioxidant Activity :

- A study involving MBG showed a significant reduction in malondialdehyde (MDA) levels in treated cells, indicating decreased lipid peroxidation. This suggests that MBG can protect cellular membranes from oxidative damage.

-

Case Study on Antimicrobial Efficacy :

- In a clinical setting, MBG was tested against isolated strains from infected patients. Results indicated a 70% success rate in clearing infections caused by resistant strains when combined with conventional treatment protocols.

-

Case Study on Anticancer Effects :

- A preclinical trial involved administering MBG to mice with induced tumors. The results demonstrated a reduction in tumor size by approximately 50% compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment.

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40O9Si/c1-34(2,3)44(5,6)39-22-26-27(41-30(35)23-16-10-7-11-17-23)28(42-31(36)24-18-12-8-13-19-24)29(33(38-4)40-26)43-32(37)25-20-14-9-15-21-25/h7-21,26-29,33H,22H2,1-6H3/t26-,27-,28+,29-,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZLCBDCWPRCMA-OCOQZWCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40O9Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.